molecular formula C12H11N3O2 B1425556 N'-Hydroxy-2-phenoxypyridine-3-carboximidamide CAS No. 1016752-79-6

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide

Cat. No.: B1425556
CAS No.: 1016752-79-6
M. Wt: 229.23 g/mol
InChI Key: GSVSUHTZMHNPNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-phenoxypyridine-3-carboximidamide typically involves the reaction of 2-phenoxypyridine-3-carboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide group . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-phenoxypyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-Hydroxy-2-phenoxypyridine-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-phenoxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-2-phenoxypyridine-3-carboxamide
  • 2-Phenoxypyridine-3-carboxylic acid
  • 2-Phenoxypyridine-3-carboximidamide

Uniqueness

N’-Hydroxy-2-phenoxypyridine-3-carboximidamide is unique due to its hydroxyl group attached to the imidamide moiety, which enhances its reactivity and potential as an enzyme inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

N'-hydroxy-2-phenoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-11(15-16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8,16H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVSUHTZMHNPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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